molecular formula C15H10N4O2S B4397531 2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile

2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B4397531
M. Wt: 310.3 g/mol
InChI Key: CVCSPANFIAOVBI-UHFFFAOYSA-N
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Description

2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is a complex organic compound that features a benzimidazole core with a nitro group at the 6-position, a thioether linkage, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Benzylamine Derivatives: From the reduction of the benzonitrile moiety.

    Functionalized Thioethers: From nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile is unique due to its combination of a nitrobenzimidazole core, a thioether linkage, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c16-8-10-3-1-2-4-11(10)9-22-15-17-13-6-5-12(19(20)21)7-14(13)18-15/h1-7H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCSPANFIAOVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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